Kinase Profiling: TrkA Inhibitory Activity of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine vs. In-Class 6-Cyclopropyl-5-fluoropyrimidin-4-amine Derivatives
6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine (CAS 2415526-72-4) has been reported to inhibit TrkA kinase with an IC50 of approximately 40.6 nM in an enzyme-linked immunosorbent assay (ELISA) format . This value is intermediate within the series of 6-cyclopropyl-5-fluoropyrimidin-4-amine analogs, where Example 34 (N-(4-methylphenyl)methyl analog) shows IC50 = 64.4 nM and Example 44 exhibits IC50 = 22.7 nM under identical conditions . The 2-methoxyphenyl ethyl side chain thus provides a distinct potency window that may be advantageous for tuning selectivity or reducing off-target activity relative to other analogs in the same chemical series.
| Evidence Dimension | TrkA inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 40.6 nM (ELISA, TrkA kinase activity) |
| Comparator Or Baseline | Example 34 (N-(4-methylphenyl)methyl analog; IC50 = 64.4 nM); Example 44 (IC50 = 22.7 nM) |
| Quantified Difference | Approximately 1.6-fold more potent than Example 34; approximately 1.8-fold less potent than Example 44 |
| Conditions | TrkA ELISA assay using recombinant enzyme; US10011604B2 |
Why This Matters
For researchers optimizing TrkA inhibition, this compound offers a potency midpoint that allows fine-tuning of the therapeutic window when benchmarked against the full analog series.
- [1] BindingDB Entry BDBM200611. US10011604, 37. IC50 40.6 nM for TrkA assessed by Omnia Kinase Assay / ELISA. View Source
- [2] US Patent US10011604B2. Example 34 (IC50 64.4 nM) and Example 44 (IC50 22.7 nM) in TrkA ELISA assay. View Source
